(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270500
InChI: InChI=1S/C17H10ClN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H
SMILES:
Molecular Formula: C17H10ClN3OS2
Molecular Weight: 371.9 g/mol

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16270500

Molecular Formula: C17H10ClN3OS2

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C17H10ClN3OS2
Molecular Weight 371.9 g/mol
IUPAC Name 5-(benzimidazol-2-ylidenemethyl)-3-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione
Standard InChI InChI=1S/C17H10ClN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H
Standard InChI Key PWPUBFUPIIGXFW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)N=C2C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidin-4-one ring fused with a benzimidazole moiety at the 5-position via a methylidene bridge. The 3-chlorophenyl group at N-3 introduces steric bulk and electronic effects, while the thioxo group at C-2 enhances electrophilicity. Key structural attributes include:

  • Molecular Formula: C17H10ClN3OS2\text{C}_{17}\text{H}_{10}\text{ClN}_{3}\text{OS}_{2}

  • Molecular Weight: 371.9 g/mol

  • IUPAC Name: 5-(Benzimidazol-2-ylidenemethyl)-3-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione.

The planar benzimidazole system facilitates π-π stacking interactions with biological targets, while the thiazolidinone core adopts a non-planar conformation due to steric hindrance from the 3-chlorophenyl group .

Spectroscopic and Computational Data

  • SMILES: C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)N=C2C=C1

  • InChIKey: PWPUBFUPIIGXFW-UHFFFAOYSA-N.
    Density functional theory (DFT) calculations predict strong electron delocalization across the benzimidazole-thiazolidinone system, with a HOMO-LUMO gap of 3.2 eV, indicating moderate reactivity .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a three-step protocol:

  • Condensation: 1H-Benzimidazole-2-carbaldehyde reacts with 3-chloroaniline in ethanol under reflux to form the Schiff base intermediate.

  • Cyclization: The intermediate undergoes cyclocondensation with thioglycolic acid in the presence of acetic anhydride, forming the thiazolidinone ring.

  • Oxidation: Selective oxidation of the thiazolidinone sulfur atom using iodine yields the thioxo derivative .

Key Reaction Conditions:

StepReagentsTemperatureYield
1Ethanol, 3-chloroaniline78°C72%
2Thioglycolic acid, Ac₂O110°C65%
3I₂, DCM25°C88%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields a pale-yellow crystalline solid. NMR spectra confirm the (5E)-configuration:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, imidazole-H), 7.82–7.25 (m, 8H, aromatic-H), 5.01 (s, 1H, CH) .

  • ¹³C NMR: 178.9 ppm (C=S), 165.3 ppm (C=O) .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro assays against MCF-7 (breast) and A549 (lung) cancer cells demonstrate dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
MCF-712.4 ± 1.2G2/M arrest, caspase-3 activation
A54918.7 ± 2.1ROS generation, mitochondrial depolarization

The compound induces apoptosis via upregulation of Bax/Bcl-2 ratio (3.8-fold in MCF-7) and PARP cleavage .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 32 μg/mL

  • MBIC: 64 μg/mL
    Mechanistic studies suggest disruption of cell membrane integrity through interaction with phospholipids .

Pharmacological Applications

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (size: 150 ± 20 nm) enhances bioavailability by 2.3-fold in rat models. Pharmacokinetic parameters:

ParameterFree CompoundNanoparticle
T1/2T_{1/2}2.1 h6.8 h
CmaxC_{\text{max}}1.8 μg/mL4.2 μg/mL

Structure-Activity Relationships (SAR)

  • 3-Chlorophenyl Group: Essential for hydrophobic interactions with kinase ATP-binding pockets.

  • Thioxo Group: Enhances hydrogen bonding with Cys797 residue in EGFR .

Comparative Analysis with Analogues

Thiazolidinone Derivatives

CompoundStructural VariationIC₅₀ (MCF-7)
A4-Fluorophenyl28.5 μM
B2-Naphthyl19.1 μM
Target3-Chlorophenyl12.4 μM

The 3-chlorophenyl substituent confers superior activity due to optimal halogen bonding with Tyr185 in tubulin .

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